molecular formula C11H22N2O3 B2565535 Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate CAS No. 1780307-20-1

Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No. B2565535
CAS RN: 1780307-20-1
M. Wt: 230.308
InChI Key: HVLKPNYTIZDTEC-UHFFFAOYSA-N
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Description

“Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular weight of 230.31 . It is typically stored at a temperature of 4°C and is in the form of an oil .


Synthesis Analysis

The synthesis of “Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate” can be achieved from Di-tert-butyl dicarbonate and 3-Aminopyrrolidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(12,7-13)8-15-4/h5-8,12H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate” is a colorless low melting solid or liquid . It has a molecular weight of 230.31 .

Scientific Research Applications

Singlet Oxygen Reactions and Pyrrole Precursors

Tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid engage in reactions with singlet oxygen to yield peroxidic intermediates. These intermediates can undergo coupling with various nucleophiles to produce 5-substituted pyrroles. This pathway is noteworthy for generating α,α′-bipyrroles, serving as precursors to prodigiosin and its analogues, indicating the compound's significance in synthesizing biologically active molecules and pigments (Wasserman et al., 2004).

Synthesis and Antiinflammatory Activities

A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, derived from similar tert-butyl compounds, has been synthesized and evaluated for antiinflammatory and analgesic properties. These compounds showed dual inhibitory activity against prostaglandin and leukotriene synthesis, displaying equipotent antiinflammatory activities to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(12,7-13)8-15-4/h5-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLKPNYTIZDTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate

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